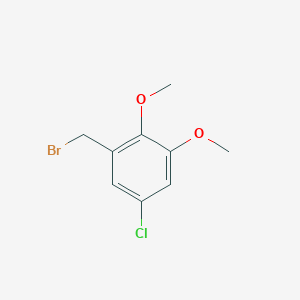![molecular formula C7H9Br B13599518 5-Bromobicyclo[2.2.1]hept-2-ene CAS No. 5810-82-2](/img/structure/B13599518.png)
5-Bromobicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromobicyclo[2.2.1]hept-2-ene is a brominated derivative of norbornene, a bicyclic hydrocarbon. This compound is characterized by its unique bicyclic structure, which includes a bromine atom attached to the second carbon of the norbornene ring. The molecular formula of this compound is C7H9Br, and it has a molecular weight of 173.05 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Bromobicyclo[2.2.1]hept-2-ene can be synthesized through various methods. One common approach involves the bromination of norbornene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature, resulting in the addition of a bromine atom to the norbornene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the norbornene ring can participate in addition reactions with electrophiles and nucleophiles.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) and sulfuric acid (H2SO4) are commonly used.
Polymerization: Catalysts such as metallocenes and transition metal complexes are employed.
Major Products Formed
Substitution Products: Various substituted norbornene derivatives.
Addition Products: Dibrominated or hydrogenated norbornene compounds.
Polymers: High-molecular-weight polymers with unique mechanical and thermal properties.
Wissenschaftliche Forschungsanwendungen
5-Bromobicyclo[2.2.1]hept-2-ene has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 5-Bromobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. The bromine atom and the double bond in the norbornene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. Additionally, its unique structure allows it to participate in various catalytic and polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A non-brominated analog with similar structural features but different reactivity.
5,6-Dibromobicyclo[2.2.1]hept-2-ene: A dibrominated derivative with distinct chemical properties.
2-Norbornene: A related compound with a different substitution pattern.
Uniqueness
5-Bromobicyclo[2.2.1]hept-2-ene is unique due to the presence of a single bromine atom, which imparts specific reactivity and properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
5810-82-2 |
|---|---|
Molekularformel |
C7H9Br |
Molekulargewicht |
173.05 g/mol |
IUPAC-Name |
5-bromobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
InChI-Schlüssel |
DWPPXNJBRSZQHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
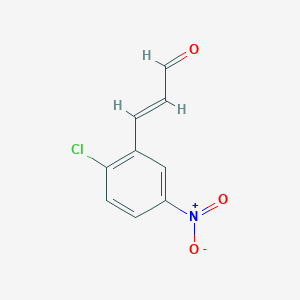
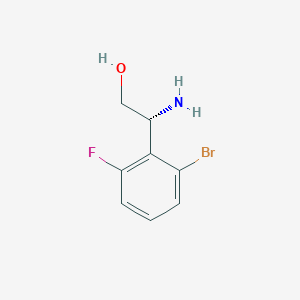
![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)
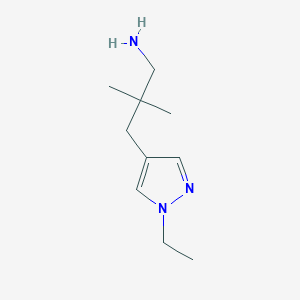
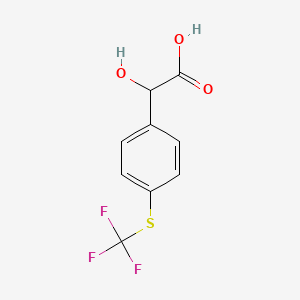
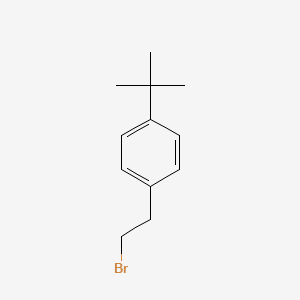
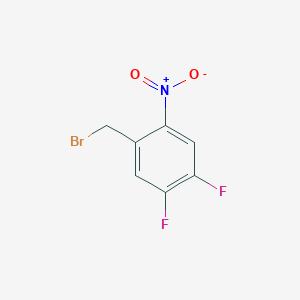
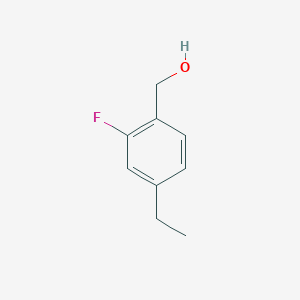
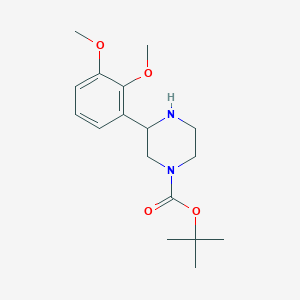
![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
